![molecular formula C17H17ClN2O4S B2797602 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid CAS No. 380193-38-4](/img/structure/B2797602.png)

2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

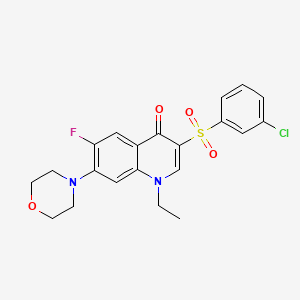

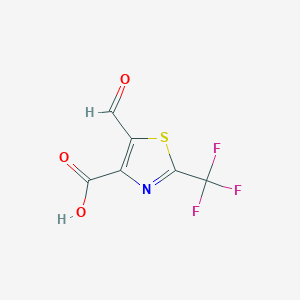

“2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid” is a chemical compound with the CAS Number: 380193-38-4 . It has a molecular weight of 380.85 . It is a powder in physical form .

Molecular Structure Analysis

The IUPAC Name for this compound is 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzoic acid . The Inchi Code for this compound is 1S/C17H17ClN2O4S/c18-16-7-6-14 (12-15 (16)17 (21)22)25 (23,24)20-10-8-19 (9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2, (H,21,22) .Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 380.85 . The storage temperature for this compound is room temperature .Scientific Research Applications

Synthesis and Chemical Transformations

A study by Mandić et al. (2004) explored the electrochemical reduction of related compounds, shedding light on the reduction mechanisms that could be relevant for understanding the behavior of 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid in various chemical environments. This research could pave the way for developing novel synthesis routes or modifying the compound for specific applications (Mandić, Nigović, & Šimunić, 2004).

Potential Pharmacological Applications

The synthesis of S,N-substituted 2-mercaptobenzenesulfonamide derivatives, as reported by Pomarnacka and Kornicka (1998), indicates the possibility of generating compounds with potential pharmacological activities. This suggests that derivatives of 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid could be explored for their anticancer properties (Pomarnacka & Kornicka, 1998).

Antimicrobial and Antifungal Activities

A research by Rehman et al. (2016) on N-substituted derivatives of related compounds demonstrated antimicrobial and hemolytic activity, highlighting the potential of 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid and its derivatives in developing new antimicrobial agents (Rehman et al., 2016).

EP1 Receptor Antagonist Development

Naganawa et al. (2006) discovered that modifications to the sulfonyl moiety of compounds similar to 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid could lead to optimized EP1 receptor antagonist activity. This research points towards the potential application of the compound in developing treatments targeting the EP1 receptor (Naganawa et al., 2006).

Drug Metabolism Insights

The study of the oxidative metabolism of Lu AA21004 by Hvenegaard et al. (2012) could provide valuable insights into the metabolic pathways and enzyme interactions of related sulfonamide compounds, including 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid. Understanding these pathways is crucial for drug development and safety assessments (Hvenegaard et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like phosphodiesterases .

Biochemical Pathways

Related compounds have been implicated in the cgmp-specific phosphodiesterase (pde5) pathway , which plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic guanosine monophosphate (cGMP).

Result of Action

If it indeed targets pde5, it could potentially inhibit this enzyme, leading to an increase in intracellular cgmp levels, which could have various downstream effects depending on the cell type and context .

properties

IUPAC Name |

2-chloro-5-(4-phenylpiperazin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c18-16-7-6-14(12-15(16)17(21)22)25(23,24)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXETVTWUADLWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2797519.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2797524.png)

![3-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2797527.png)

![3-(4-chlorophenyl)sulfanyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2797529.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2797534.png)

![5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole](/img/structure/B2797537.png)